![molecular formula C27H35N2O9P B10770719 (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

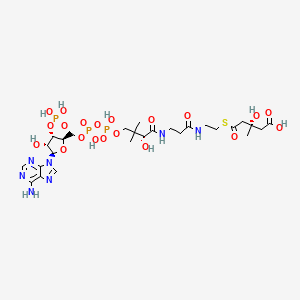

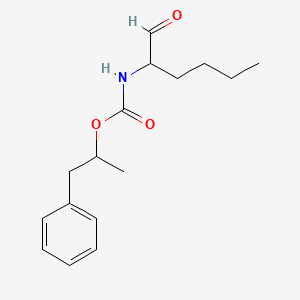

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

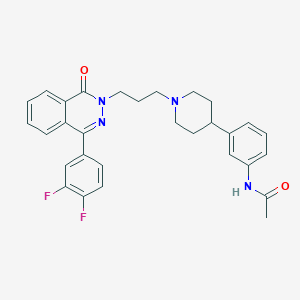

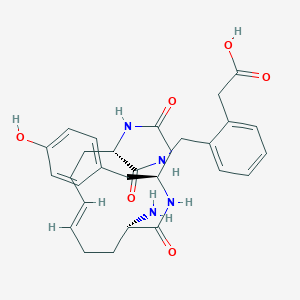

PL265 est un inhibiteur double de l'enképhalinase, une petite molécule qui inhibe les enzymes aminopeptidase N et néprilysine. En inhibant ces enzymes, PL265 augmente la concentration locale des enképhalines, qui sont des opioïdes endogènes qui soulagent la douleur. Ce composé s'est avéré prometteur dans le traitement des douleurs chroniques telles que la douleur neuropathique et la douleur oculaire .

Méthodes De Préparation

La synthèse de PL265 implique la préparation de son métabolite actif, PL254. La voie de synthèse comprend l'inhibition des enzymes de dégradation de l'enképhaline par des conditions de réaction spécifiques. Les méthodes de production industrielle pour PL265 sont conçues pour garantir une pureté et un rendement élevés, bien que les voies de synthèse détaillées et les conditions de réaction soient exclusives et non divulguées publiquement .

Analyse Des Réactions Chimiques

PL265 subit diverses réactions chimiques, principalement axées sur son interaction avec les enzymes de dégradation de l'enképhaline. Le composé est stable dans des conditions physiologiques et ne subit pas d'oxydation ou de réduction significative. Les principaux produits formés à partir de ces réactions sont des niveaux accrus d'enképhalines, qui procurent des effets analgésiques .

Applications de la recherche scientifique

PL265 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les interactions avec les récepteurs opioïdes.

Biologie : Investigué pour son rôle dans la modulation des voies de la douleur et ses effets sur l'activité neuronale.

Médecine : Exploré comme traitement potentiel des douleurs chroniques, notamment la douleur neuropathique et la douleur oculaire. .

Industrie : Applications potentielles dans le développement de nouveaux médicaments analgésiques et l'amélioration de l'efficacité des traitements existants

Mécanisme d'action

PL265 exerce ses effets en inhibant les enzymes aminopeptidase N et néprilysine. Cette inhibition augmente la concentration locale des enképhalines, qui se lient aux récepteurs opioïdes et procurent un soulagement de la douleur. Les cibles moléculaires de PL265 sont principalement les récepteurs opioïdes périphériques, et son mécanisme implique l'activation directe du système enképhalinergique .

Applications De Recherche Scientifique

PL265 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and opioid receptor interactions.

Biology: Investigated for its role in modulating pain pathways and its effects on neuronal activity.

Medicine: Explored as a potential treatment for chronic pain conditions, including neuropathic pain and ocular pain. .

Industry: Potential applications in developing new pain relief medications and enhancing the efficacy of existing treatments

Mécanisme D'action

PL265 exerts its effects by inhibiting the enzymes aminopeptidase N and neprilysin. This inhibition increases the local concentration of enkephalins, which bind to opioid receptors and provide pain relief. The molecular targets of PL265 are primarily peripheral opioid receptors, and its mechanism involves the direct activation of the enkephalinergic system .

Comparaison Avec Des Composés Similaires

PL265 est unique dans son inhibition double de l'aminopeptidase N et de la néprilysine, ce qui le distingue des autres inhibiteurs de l'enképhalinase. Des composés similaires comprennent :

Gabapentine : Un ligand de la sous-unité du canal calcique, utilisé pour la douleur neuropathique.

A-317491 : Un antagoniste du récepteur P2X3.

ACEA : Un agoniste du récepteur CB1.

AM1241 et JWH-133 : Des agonistes du récepteur CB2.

URB937 : Un inhibiteur de la dégradation des cannabinoïdes endogènes.

NAV26 : Un bloqueur du canal Nav1.7

Le mécanisme d'action unique de PL265 et sa capacité à améliorer les peptides opioïdes endogènes en font un candidat prometteur pour le soulagement de la douleur sans les effets secondaires associés aux opioïdes traditionnels.

Propriétés

Formule moléculaire |

C27H35N2O9P |

|---|---|

Poids moléculaire |

562.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |

Clé InChI |

HLACXNCYLIKGES-YCRNBWNJSA-N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O |

SMILES canonique |

CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)

![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)

![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)

![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)

![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)